molecular formula C9H10Cl2N2O B079300 3-(2,3-Dichlorophenyl)-1,1-dimethylurea CAS No. 10290-37-6

3-(2,3-Dichlorophenyl)-1,1-dimethylurea

Cat. No. B079300
CAS RN: 10290-37-6
M. Wt: 233.09 g/mol
InChI Key: ZVPQMESWKIQHGS-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-1,1-dimethylurea is a chemical compound extensively studied for its effects on photosynthesis and its potential application in various fields. It is known for its interaction with chloroplasts and its inhibitory effects on certain enzymes and photosynthetic processes.

Synthesis Analysis

The synthesis of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea involves complex chemical processes. A study by Prado and Airoldi (2001) details the immobilization of this compound on a silica gel surface, suggesting a method for its synthesis and application in different fields (Prado & Airoldi, 2001).

Molecular Structure Analysis

Investigations into the molecular structure of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea have been conducted using various spectroscopic techniques. Kumar et al. (2016) provide insights into the molecular structure through spectroscopic characterization and X-ray diffraction techniques (Kumar et al., 2016).

Chemical Reactions and Properties

This compound interacts significantly with enzymes and chloroplasts, affecting photosynthetic processes. Research by Izawa and Good (1965) on isolated spinach chloroplasts revealed its interaction with the photosynthetic unit and the inhibitory effects on certain processes (Izawa & Good, 1965).

Physical Properties Analysis

The physical properties, including its interaction with light and its behavior in various conditions, have been studied to understand its applications. Doschek and Kok (1972) analyzed the fluorescence yield in the presence of this compound, providing insights into its physical characteristics (Doschek & Kok, 1972).

Chemical Properties Analysis

The chemical properties, particularly its reactivity and interaction with other substances, have been a subject of extensive research. A study by Convent and Briquet (1978) compared its properties with other inhibitors, highlighting its unique chemical behavior (Convent & Briquet, 1978).

Scientific Research Applications

  • Photosystem II Inhibition : Diuron is known to inhibit photosynthesis in chloroplasts by blocking electron transport. It affects the quenching of system II chlorophyll fluorescence and the reoxidation of the fluorescence quencher "Q" in the presence of hydroxylamine (Vernotte, Etienne, & Briantais, 1979); (Bennoun, 1970).

  • Impact on Chloroplasts : Studies have shown that Diuron affects the number of sites sensitive to inhibitors in isolated chloroplasts, providing insights into chloroplast function and structure (Izawa & Good, 1965).

  • Environmental Impact : Diuron immobilized on silica gel surface has been studied for its environmental impact. This research is significant in understanding the environmental behavior of Diuron as a pesticide (Prado & Airoldi, 2001).

  • Photodecomposition Studies : The photodecomposition of Diuron has been investigated to understand its behavior under different light conditions, which is crucial for environmental and agricultural applications (Jordan, C. W. C. join, Day, & Clerx, 1964).

  • Oxidation Processes : Diuron's oxidation by ozonation, photocatalysis, and photocatalytic ozonation has been studied, providing insights into its degradation pathways and environmental fate (Solís, Rivas, Martínez-Piernas, & Agüera, 2016).

  • Microbial Degradation : Research on the anaerobic microbial degradation of Diuron in pond sediment contributes to understanding its biodegradation and environmental persistence (Attaway, Camper, & Paynter, 1982).

  • Herbicide Applications : Diuron's effectiveness as a herbicide and its impact on plant physiology have been explored, particularly its action on plants and its directed applications in agriculture (Lévi, 1955); (Hamilton & Arle, 1970).

Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential uses, or investigations into its properties.


properties

IUPAC Name

3-(2,3-dichlorophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQMESWKIQHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908113
Record name N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenyl)-1,1-dimethylurea

CAS RN

10290-37-6
Record name N′-(2,3-Dichlorophenyl)-N,N-dimethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10290-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dichlorophenyl)-1,1-dimethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3-dichlorophenyl)-1,1-dimethylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A González, MLÁ Cabrera, MJ Henríquez… - Plant …, 2012 - academic.oup.com
To analyze the copper-induced cross talk among calcium, nitric oxide (NO), and hydrogen peroxide (H 2 O 2 ) and the calcium-dependent activation of gene expression, the marine alga …
Number of citations: 167 academic.oup.com
A Gonzalez, J Vera, J Castro, G Dennett… - Plant, Cell & …, 2010 - Wiley Online Library
In order to analyse copper‐induced calcium release and (reactive oxygen species) ROS accumulation and their role in antioxidant and defense enzymes activation, the marine alga …
Number of citations: 67 onlinelibrary.wiley.com
M Akhlaqi, WC Wang, C Möckel, A Kruve - Analytical and Bioanalytical …, 2023 - Springer
Non-target screening with LC/IMS/HRMS is increasingly employed for detecting and identifying the structure of potentially hazardous chemicals in the environment and food. Structural …
Number of citations: 4 link.springer.com
M Gómez, A González, CA Sáez, B Morales… - Frontiers in plant …, 2015 - frontiersin.org
In order to identify channels involved in membrane depolarization, Ulva compressa was incubated with agonists of TRP channels C5, A1 and V1, and the level of intracellular calcium …
Number of citations: 23 www.frontiersin.org
M Hasanuzzaman, MHMB Bhuyan, F Zulfiqar, A Raza… - Antioxidants, 2020 - mdpi.com
Global climate change and associated adverse abiotic stress conditions, such as drought, salinity, heavy metals, waterlogging, extreme temperatures, oxygen deprivation, etc., greatly …
Number of citations: 381 www.mdpi.com
D Pandita - Plant Perspectives to Global Climate Changes, 2022 - Elsevier
Sessile plants encounter serious challenge of abiotic stresses (salinity, drought, extreme temperatures), which restrict growth, metabolism, and crop production universally. A key signal …
Number of citations: 5 www.sciencedirect.com

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